molecular formula C14H12ClN3O B2782147 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448069-29-1

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2782147
CAS No.: 1448069-29-1
M. Wt: 273.72
InChI Key: UAEXRDKCTVUUIX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold known for its role as a bioisostere of purine nucleotides. This structure allows it to compete with adenosine triphosphate (ATP) for binding sites in the catalytic domains of various enzyme families . The primary research value of this compound lies in its potential as a precursor or intermediate for the development of targeted protein kinase inhibitors. Specifically, the pyrrolo[3,4-d]pyrimidine scaffold is extensively documented in the design of potent inhibitors targeting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and other key oncogenic targets . Researchers can functionalize this core structure to explore structure-activity relationships, optimizing binding affinity and selectivity. The 2-chlorophenyl substituent is a common pharmacophoric element intended to occupy adjacent hydrophobic regions within the enzyme's binding pocket, thereby enhancing the compound's inhibitory potency . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-12-4-2-1-3-10(12)5-14(19)18-7-11-6-16-9-17-13(11)8-18/h1-4,6,9H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEXRDKCTVUUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a member of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3OC_{14}H_{12}ClN_3O, with a molecular weight of approximately 273.72 g/mol. The structure features a chlorophenyl group attached to a pyrrolo[3,4-d]pyrimidine core, which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and antitumor activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines, including this compound, display moderate antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant strains of bacteria.
  • Antitumor Activity : The National Cancer Institute has conducted studies revealing that this compound exhibits cytotoxic effects against various human tumor cell lines. This suggests its potential as a therapeutic agent in cancer treatment.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds within the pyrido[2,3-d]pyrimidine family.

Compound NameStructural FeaturesUnique Aspects
1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanoneLacks chlorophenyl substitutionPotentially less bioactive
2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanoneSubstituted with a different phenyl groupSimilar activity profile
N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidineContains multiple halogen substitutionsEnhanced potency against certain tumors

This table highlights how variations in substituents can influence biological activity and therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Direct C–H Arylation : This method allows for the selective introduction of the chlorophenyl group onto the pyrrolo[3,4-d]pyrimidine scaffold.
  • Multi-Step Organic Reactions : Various synthetic routes involve multiple steps to achieve high yields and purity.

Case Studies

A review of literature reveals several studies focused on the biological activity of similar compounds:

  • A study published in MDPI highlights that derivatives bearing specific substituents showed improved activity against cancer cell lines compared to their unsubstituted counterparts .
  • Another research article emphasizes the role of structural modifications in enhancing the pharmacological profile of pyrido[2,3-d]pyrimidines .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the ethanone linker and halogenated phenyl group. Key reactions include:

Aryloxy Group Replacement

Reaction with amines or thiols under basic conditions replaces the 2-chlorophenoxy group:

ReagentConditionsProductYieldSource
BenzylamineK₂CO₃, DMF, 80°C1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(benzylamino)ethanone72%
Sodium thiophenolateEtOH, reflux2-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone65%

The chlorophenyl group also participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Oxidation and Reduction

The ethanone moiety and pyrimidine ring are susceptible to redox transformations:

Oxidation

  • Ketone to Carboxylic Acid : Treatment with KMnO₄ in acidic medium oxidizes the ethanone group to a carboxylic acid derivative.

  • Pyrimidine Ring Oxidation : Strong oxidizers like CrO₃ modify the pyrrolopyrimidine ring’s electronic properties.

Reduction

  • Ketone to Alcohol : NaBH₄ reduces the ethanone linker to a secondary alcohol without affecting the pyrimidine core .

  • Nitro Group Reduction : If nitro substituents are present, catalytic hydrogenation yields amino derivatives .

Cyclization and Ring Modification

The pyrrolo[3,4-d]pyrimidine core facilitates cycloadditions and ring-expansion reactions:

Reaction TypeReagent/ConditionsProductApplication
Diels-Alder Maleic anhydride, toluene, 110°CFused tetracyclic adductBioactive scaffold design
Ring Expansion NH₂OH·HCl, NaOH, EtOH7-membered azepine-pyrimidine hybridEnzyme inhibition studies

Halogenation and Functionalization

Electrophilic aromatic substitution occurs at the pyrrolopyrimidine ring:

Halogenation ReagentPosition ModifiedOutcome
Br₂ (FeBr₃ catalyst)C-5 of pyrimidineBrominated derivative
ClSO₃HC-7 of pyrroleSulfonation for enhanced solubility

These modifications improve pharmacokinetic properties for medicinal applications .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

ReactionConditionsProductYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives68-85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated analogs75%

These reactions are critical for synthesizing analogs with enhanced biological activity .

Hydrolysis and Condensation

The ethanone linker undergoes hydrolysis under acidic/basic conditions:

  • Acid-Catalyzed Hydrolysis : Forms acetic acid derivatives .

  • Base-Mediated Condensation : Reacts with hydrazines to form hydrazones, useful in chelation studies .

Key Research Findings

  • Substitution at the ethanone linker significantly alters binding affinity to kinase targets (IC₅₀ improved from 450 nM to 89 nM in CDK2 inhibition studies) .

  • Brominated derivatives exhibit 3.2-fold increased cytotoxicity in HeLa cells compared to the parent compound.

  • Cross-coupled biaryl analogs show enhanced metabolic stability in hepatic microsomal assays.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations Among Analogs

Compound Name Core Structure Key Substituents Biological Activity (if reported) Synthesis Method (Highlights) Reference
2-(2-Chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (Target) Pyrrolo[3,4-d]pyrimidine 2-Chlorophenyl (ethanone linkage) Not reported Not detailed in evidence
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) 1,3,4-Oxadiazole 4-Chlorophenyl, phenethyl Antibacterial (S. aureus, P. aeruginosa) Cyclization with acetic anhydride
2-Chloro-1-[2-(2,3-dihydro-1H-inden-2-ylamino)-pyrrolo[3,4-d]pyrimidin-6-yl]ethanone Pyrrolo[3,4-d]pyrimidine 2-Chloroethyl, dihydroindenylamino Not reported Propanephosphonic acid anhydride, DMF, triethylamine
1-(2,4-Diamino-5,7-dihydro-7-methyl-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone Pyrrolo[3,4-d]pyrimidine 2,4-Diamino, 7-methyl Not reported Not detailed in evidence

Key Observations:

Core Heterocycle: The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from oxadiazole-based analogs like 2b . Pyrido[4,3-d]pyrimidine analogs (e.g., Preparation 46 in ) exhibit structural similarities but differ in ring fusion patterns, which may alter π-π stacking interactions in biological systems.

Substituent Effects: Chlorophenyl Position: The target’s ortho-chlorophenyl group contrasts with the para-chlorophenyl in 2b . Para-substitution in oxadiazoles enhances antibacterial activity, suggesting that the target’s ortho configuration may reduce efficacy unless compensated by the pyrrolopyrimidine core’s inherent properties. Amino and Methyl Groups: Diamino and methyl substituents in and improve solubility and metabolic stability compared to the target’s chloroaryl group, which may increase lipophilicity and membrane permeability.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolopyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and 2-chlorophenyl group (δ 7.3–7.6 ppm for aromatic protons) .
    • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 342.08) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting planarity of the pyrrolopyrimidine ring and dihedral angles between substituents .

What biological targets are associated with this compound, and how are its inhibitory activities assessed?

Q. Advanced Research Focus

  • Kinase Inhibition : The pyrrolopyrimidine core mimics ATP-binding motifs, enabling inhibition of kinases like FGFR (fibroblast growth factor receptor) or Aurora kinases. Assays include:
    • In vitro Kinase Assays : Measure IC₅₀ values using recombinant kinases and fluorescent ATP analogs (e.g., ADP-Glo™) .
    • Cellular Efficacy : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ < 1 μM) via MTT assays .
  • Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., FGFR1) to confirm mechanism .

How do structural modifications influence the compound's pharmacokinetic properties?

Q. Advanced Research Focus

  • Substituent Effects :
    • 2-Chlorophenyl Group : Enhances lipophilicity (logP ~2.5) but may reduce solubility. Introducing morpholine (logP ~1.8) improves aqueous solubility .
    • Pyrrolopyrimidine Core : Adding electron-withdrawing groups (e.g., Cl at position 2) increases metabolic stability in microsomal assays (t₁/₂ > 60 min) .
  • SAR Studies : Systematic replacement of substituents (e.g., ethanone → thioether) to balance potency (IC₅₀) and CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 μM) .

What strategies are used to resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Data Discrepancy Analysis :
    • Assay Variability : Compare results from biochemical (purified kinases) vs. cellular assays (e.g., differences in off-target effects) .
    • Structural Confounders : Verify compound purity (>95% via HPLC) and stereochemistry (chiral HPLC) to exclude impurity-driven artifacts .
  • Meta-Analysis : Cross-reference data from analogs (e.g., 2-morpholino derivatives) to identify conserved structure-activity trends .

What computational methods are employed to predict binding modes and optimize interactions with biological targets?

Q. Advanced Research Focus

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model compound binding in kinase ATP pockets (e.g., FGFR1 PDB: 2K0) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., Asp641 in FGFR1) for hydrogen bonding .
  • QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) to guide synthetic prioritization .

How is metabolic stability evaluated, and what structural features mitigate rapid clearance?

Q. Advanced Research Focus

  • In vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Morpholine-containing derivatives show t₁/₂ > 40 min vs. <20 min for unsubstituted analogs .
    • CYP Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorogenic substrates. Electron-donating groups reduce CYP affinity .
  • Structural Mitigation : Introduce polar groups (e.g., -OH, -SO₂NH₂) to enhance solubility and reduce Phase I metabolism .

What in vivo models are used to validate efficacy, and how are dosing regimens optimized?

Q. Advanced Research Focus

  • Xenograft Models : Administer compound (10–50 mg/kg, oral) to nude mice with implanted tumors (e.g., MDA-MB-231). Monitor tumor volume vs. vehicle controls .
  • PK/PD Modeling : Calculate AUC (area under the curve) and Cₘₐₓ to align dosing with target engagement (e.g., >80% kinase inhibition over 24 h) .
  • Toxicology : Assess liver enzymes (ALT/AST) and body weight changes in repeat-dose studies (14–28 days) .

How are enantiomeric impurities controlled during synthesis, and what impact do they have on biological activity?

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers (e.g., R vs. S configurations) .
  • Activity Differences : Enantiomers may show 10–100x potency variations (e.g., R-enantiomer IC₅₀ = 0.1 μM vs. S-enantiomer IC₅₀ = 10 μM in kinase assays) .
  • Stereochemical Purity : Ensure >99% enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

What strategies are employed to enhance patentability while maintaining therapeutic potential?

Q. Advanced Research Focus

  • Novel Substituents : Introduce rare groups (e.g., trifluoromethylthio) to bypass prior art .
  • Prodrug Design : Develop phosphate or ester prodrugs to improve bioavailability (e.g., 2x higher Cₘₐₓ in rat plasma) .
  • Combination Therapy : Patent synergistic use with checkpoint inhibitors (e.g., anti-PD-1) to expand claims .

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